2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide
Description
Historical Development of Benzo[d]isothiazole Research
Benzo[d]isothiazoles emerged in the late 19th century with the accidental discovery of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) in 1879, marking the first documented example of this heterocyclic system. Early synthetic methods relied on harsh conditions, such as the cyclization of 2-mercaptoaniline derivatives with acid chlorides or aldehydes under strong acidic or oxidative environments. The mid-20th century saw systematic studies of isothiazole chemistry, but progress on benzo[d]isothiazoles remained limited compared to their benzothiazole analogs due to challenges in regioselective synthesis. A pivotal shift occurred post-2010, with the development of transition metal-catalyzed methods, including nickel-mediated annulation reactions that enabled efficient construction of the benzo[d]isothiazole core under milder conditions. Recent innovations, such as nano-nickel ferrite (NNF)-catalyzed chalcogenation, have further expanded substrate scope while improving sustainability.
Table 1: Milestones in Benzo[d]isothiazole Synthesis
Significance in Medicinal Chemistry
Benzo[d]isothiazoles exhibit broad bioactivity, with derivatives acting as HIV-1 protease inhibitors, antimalarial agents targeting Plasmodium IspD, and activators in solid-phase peptide synthesis. The 1,1-dioxide subgroup, as seen in the target compound, enhances redox activity and metabolic stability, making it valuable in drug design. For instance, probenazole (3-allyloxy-1,2-benzisothiazole-1,1-dioxide) demonstrates plant defense activation via systemic acquired resistance, underscoring the scaffold’s versatility. Structural modifications at the N-2 position, such as the propanamide chain in the target molecule, influence target binding affinity and pharmacokinetic properties. Computational studies reveal that electron-withdrawing groups (e.g., nitro substituents) at the 5-position of the aryl ring enhance interactions with hydrophobic enzyme pockets, a feature critical for anticancer and antimicrobial applications.
Classification Within Heterocyclic Compounds
Benzo[d]isothiazoles belong to the bicyclic heterocycle family, comprising a benzene ring fused to a 1,2-thiazole moiety. This contrasts with benzothiazoles (fusion at 1,3-positions) and benzo[c]isothiazoles (fusion at 2,1-positions). The target compound further classifies as a sulfone derivative due to its 1,1-dioxide group, which polarizes the heterocyclic core and enhances solubility. Substituent patterns dictate pharmacological behavior:
Research Trajectory and Current Focus Areas
Contemporary research emphasizes three domains:
- Synthetic Methodology : Ligand-free nickel catalysis and photoredox strategies enable C–S bond formation at ambient temperatures, reducing reliance on toxic reagents.
- Structure-Activity Relationships (SAR) : Quantitative SAR models predict bioactivity based on substituent electronic parameters (Hammett constants) and steric bulk.
- Targeted Drug Delivery : Conjugation with nanoparticles or antibody-drug conjugates (ADCs) improves bioavailability of derivatives like the target compound.
Table 2: Emerging Synthetic Approaches for Benzo[d]isothiazoles
Future directions include leveraging machine learning to optimize reaction conditions and designing dual-action hybrids combining benzo[d]isothiazole motifs with known pharmacophores (e.g., kinase inhibitors). The target compound’s nitro group positions it as a candidate for nitroreductase-activated prodrug strategies, potentially enhancing tumor-selective cytotoxicity.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-10-7-8-12(20(23)24)9-14(10)18-16(21)11(2)19-17(22)13-5-3-4-6-15(13)27(19,25)26/h3-9,11H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEPWEMKQUHXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide generally involves several steps:
Formation of the benzo[d]isothiazole core: : This can be achieved by cyclizing suitable precursors under acidic or basic conditions.
Introduction of the dioxido functionality: : This often involves oxidative conditions, using agents like hydrogen peroxide.
Attachment of the propanamide group: : This typically uses amide coupling reagents such as EDCI or HATU.
Introduction of the nitro-substituted phenyl group: : Electrophilic aromatic substitution reactions can be used to introduce this moiety, often involving nitration reactions followed by coupling reactions.
Industrial Production Methods
Industrial production may simplify or modify these synthetic steps, employing continuous flow chemistry or catalytic processes to enhance yield and efficiency. High-pressure reactors and automated synthesis modules are often utilized to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives.
Reduction: : Reduction, particularly of the nitro group, can lead to amines.
Substitution: : Various nucleophilic or electrophilic substitutions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA
Reduction: : Sodium borohydride, catalytic hydrogenation
Substitution: : Halogenating agents, strong acids, or bases
Major Products
Oxidation leads to more oxidized sulfur compounds.
Reduction produces amines.
Substitution yields a wide range of functionalized derivatives.
Scientific Research Applications
Research indicates that compounds containing isothiazole moieties exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound in focus has shown promising results in various studies:
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and MDA-MB-231). The IC₅₀ values for these cell lines were reported to be 5.02 µM and 15.24 µM respectively, indicating a potent antitumor effect compared to standard chemotherapeutics like etoposide .
- Mechanism of Action :
Case Studies
Several case studies have been documented highlighting the applications of this compound:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its sulfone and nitro groups are highly reactive, enabling it to form covalent bonds with specific targets. This can inhibit enzymes or other proteins, disrupting cellular processes. Pathways involved often include oxidative stress responses and signaling cascades involving sulfur and nitrogen metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The target compound shares the benzoisothiazolone 1,1-dioxide core with multiple derivatives reported in the evidence. Key structural variations among analogs include:
- Substituent on the aryl group: The 2-methyl-5-nitrophenyl group in the target compound contrasts with electron-withdrawing (e.g., 3-acetylphenyl in -trifluoromethylphenyl in ) and electron-donating (e.g., 2,4-dimethoxyphenyl in ) substituents in related compounds.
- Linker type and length : The propanamide linker in the target differs from shorter acetate esters (e.g., ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate in ) and nitriles (e.g., compound 2 in ). The amide group offers hydrogen-bonding capability and metabolic stability compared to esters .
Table 1: Structural Comparison of Key Analogues
Anticancer Activity
- Nitro-substituted analogs : The target compound’s nitro group may enhance DNA intercalation or redox-mediated cytotoxicity, though direct data is unavailable.
Anti-Inflammatory Activity
- Esters 3a, 3d, 3e showed excellent IL-6 and TNF-α inhibition (>80% at 10 µM), outperforming the nitrile derivative (compound 2). Molecular docking revealed strong binding to COX-1 via hydrophobic interactions and hydrogen bonding .
- The target compound’s nitro group could modulate COX-1/2 selectivity, but its amide linker may alter binding compared to esters.
Antioxidant Activity
- Compound 2 (nitrile) and 3b, 3f (esters) demonstrated potent DPPH radical scavenging (>70% at 100 µg/mL), linked to their electron-donating substituents .
- The target’s nitro group, being electron-withdrawing, may reduce antioxidant efficacy compared to methoxy or acetyl analogs.
Antimicrobial Activity
Physicochemical and Electronic Properties
Ionization Potential and Reactivity
Solubility and Lipophilicity
- The propanamide linker in the target compound likely improves water solubility compared to esters (e.g., compound 3f) but reduces lipophilicity relative to acetylated analogs ().
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a derivative of isothiazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃N₃O₅S
- Molecular Weight : 307.33 g/mol
Antimicrobial Activity
Research indicates that compounds with isothiazole moieties exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain substitutions on the isothiazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group in this compound may contribute to its potency by facilitating electron-withdrawing effects, which are beneficial for interaction with bacterial enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound’s cytotoxicity was assessed using an MTT assay, revealing IC50 values in the micromolar range.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 12 µM |
| A549 | 15 µM |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The dioxido and isothiazole functionalities are believed to play a critical role in binding to target proteins involved in bacterial cell wall synthesis and inflammatory pathways.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various isothiazole derivatives, including this compound. Results indicated that modifications on the isothiazole ring significantly influenced antimicrobial potency, suggesting a structure-based approach for further development .
- Anti-inflammatory Effects : A research article highlighted the anti-inflammatory properties of related compounds, noting their potential use in treating chronic inflammatory diseases. The study emphasized the importance of functional groups in modulating biological activity .
- Cytotoxicity Assessment : Another study focused on the anticancer properties of isothiazole derivatives, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity against tumor cells. This supports the potential therapeutic applications of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
